bacteriophage P2 ogr protein
Description
Contextualization within Bacteriophage P2 Lifecycle and Gene Expression
The lifecycle of bacteriophage P2 is a tightly regulated process, with genes expressed in a temporal cascade. Early and middle genes are transcribed shortly after infection, primarily involved in DNA replication and regulation. The expression of the late genes, which encode the structural proteins for the phage head and tail, as well as proteins for host cell lysis, is dependent on the prior expression of the ogr gene. wikipedia.orgnih.gov
The lytic cycle is characterized by the replication of the phage genome, the synthesis of viral proteins, and the assembly of new virions, culminating in the lysis of the host cell. wikipedia.org The Ogr protein is indispensable for this lytic progression. asm.org Once DNA replication has commenced, the ogr gene is expressed, and its protein product subsequently activates the transcription of the four late gene operons (P, O, V, and F). wikipedia.org These operons contain the genes for the head, tail, and lysis proteins. Without a functional Ogr protein, the lytic cycle is arrested, as the phage is unable to produce the necessary components for its progeny. asm.org
The Ogr protein is an essential trans-acting factor for the activation of P2 late gene promoters. nih.govpnas.orgnih.govasm.org These promoters have a unique structure that is not efficiently recognized by the host's standard RNA polymerase alone. pnas.org The Ogr protein acts as a co-activator, enabling the transcription of these late genes. uniprot.org The essential nature of Ogr is underscored by the fact that a P2 phage with a deleted ogr gene is unable to undergo lytic growth unless the Ogr protein is supplied from another source. asm.org
Overview of Ogr as a Positive Transcriptional Regulator
The Ogr protein functions as a positive transcriptional regulator, meaning it enhances gene expression. nih.govpnas.orgnih.govuniprot.orgdntb.gov.ua It is a small, basic polypeptide composed of 72 amino acids. nih.govpnas.orgnih.gov Unlike many other DNA-binding proteins that recognize specific promoter sequences directly, Ogr's mechanism involves a direct interaction with a component of the host's transcriptional machinery. pnas.orguniprot.org
Research has shown that the Ogr protein interacts with the C-terminal domain of the alpha subunit of E. coli RNA polymerase. nih.govuniprot.org This interaction is thought to recruit or stabilize the RNA polymerase at the late gene promoters, thereby stimulating transcription. uniprot.org This mode of action highlights a sophisticated viral strategy to co-opt the host's cellular machinery for its own reproductive ends. A mutation in the host's RNA polymerase alpha subunit (rpoA109) can block P2 growth, but a compensatory mutation in the ogr gene (ogr52) can overcome this block, providing strong evidence for the direct interaction between the two proteins. nih.govpnas.orgnih.gov
Further mutational analyses of the Ogr protein have revealed that while it is a zinc-binding protein, the C-terminal 21 residues are not essential for its transactivation function. asm.org This suggests that the core structure of the protein is sufficient for its interaction with the RNA polymerase and subsequent activation of late gene expression.
| Feature | Description |
| Protein Name | Ogr protein |
| Bacteriophage | P2 |
| Function | Positive transcriptional regulator |
| Size | 72 amino acids |
| Essentiality | Essential for lytic cycle |
| Mechanism | Activates late gene transcription |
| Interaction Partner | Alpha subunit of host RNA polymerase |
Properties
CAS No. |
102857-10-3 |
|---|---|
Molecular Formula |
C10H8Cl3N3 |
Synonyms |
bacteriophage P2 ogr protein |
Origin of Product |
United States |
Molecular Architecture and Biochemical Characteristics of Bacteriophage P2 Ogr Protein
Primary Structure and Amino Acid Composition
The primary structure of the Ogr protein provides fundamental insights into its biochemical nature and potential functions.
Polypeptide Length and Molecular Mass
The gene encoding the Ogr protein dictates the synthesis of a polypeptide that is 72 amino acids in length. pnas.orgnih.govnih.govnih.govuniprot.org This results in a protein with a calculated molecular mass of approximately 8.4 kilodaltons (kDa). uniprot.org The small size of the Ogr protein is a notable characteristic, distinguishing it from many other transcriptional regulatory proteins.
Table 1: Physicochemical Properties of Bacteriophage P2 Ogr Protein
| Property | Value |
| Polypeptide Length | 72 amino acids |
| Molecular Mass | ~8.4 kDa |
Enrichment in Specific Residues
An analysis of the amino acid sequence of the Ogr protein reveals a notable feature: the presence of four cysteine residues. nih.gov These residues are critical for the protein's structure and function. A significant mutation, known as ogr52, involves a single nucleotide change that results in the substitution of tyrosine with a cysteine at residue 42. pnas.orgnih.govnih.gov This mutation allows bacteriophage P2 to overcome a block in its growth imposed by a host mutation in the alpha subunit of RNA polymerase. pnas.orgnih.govnih.gov
Functional Domains and Motifs
The functionality of the Ogr protein is encapsulated within specific domains and motifs that facilitate its role in transcriptional activation.
Identification of Zinc-Binding Motifs
A key functional feature of the Ogr protein is its zinc-binding motif. nih.govebi.ac.uk The protein contains a conserved arrangement of four cysteine residues with a characteristic spacing of Cys-X₂-Cys-X₂₂-Cys-X₄-Cys. nih.govcore.ac.ukresearchgate.net This motif is responsible for coordinating a zinc ion, forming a zinc-finger like structure. nih.govcore.ac.uk This structural element is essential for the protein's activity. nih.gov
Lack of Primary Sequence Homology to Canonical DNA-Binding Proteins or Sigma Factors
Despite its role as a transcriptional activator, the predicted amino acid sequence of the Ogr protein shows no significant similarity to well-characterized DNA-binding proteins or to sigma factors. pnas.orgnih.govnih.gov This lack of homology suggests that the Ogr protein employs a novel mechanism for transcriptional activation, distinct from those utilized by more conventional regulatory proteins. While it does bind to specific DNA sequences upstream of the late promoters, its mode of interaction is not characteristic of typical helix-turn-helix or other canonical DNA-binding domains. nih.govcore.ac.uk
Post-Translational Modifications
The primary post-translational modification identified for the Ogr protein is the binding of a zinc ion. This interaction is crucial for the proper folding and stabilization of the zinc-finger motif, which in turn is essential for the protein's function in activating late gene transcription. nih.govnih.gov The coordination of zinc by the four conserved cysteine residues is a critical event that transforms the polypeptide chain into a functionally active transcription factor. nih.gov
Mechanism of Transcriptional Activation by Bacteriophage P2 Ogr Protein
Interaction with Host RNA Polymerase
A key aspect of Ogr-mediated transcriptional activation is its direct interaction with the host's RNA polymerase (RNAP). This interaction helps to recruit the RNAP holoenzyme to the late promoters, which otherwise have poor homology to the consensus sequences recognized by the primary sigma factor, σ70, particularly in the -35 region. asm.orgnih.gov
The Ogr protein directly interacts with the C-terminal domain of the α subunit (αCTD) of E. coli RNA polymerase. nih.govtandfonline.com The αCTD is a well-characterized domain involved in interactions with various transcription factors and with UP elements, which are A/T-rich sequences found upstream of some promoters that enhance transcription. nih.gov The interaction between Ogr and the αCTD is a crucial step in stimulating late gene transcription. nih.govtandfonline.com
Studies have identified discrete contact sites on the αCTD that are necessary for the interaction with the Ogr protein. The C-terminal domain of the α subunit, which is located downstream from residue 235, is directly involved in this interaction. nih.gov This region of the α subunit is known to be flexible and can interact with DNA and various regulatory proteins.
Mutational analyses have been instrumental in confirming the specific residues on the αCTD that are critical for the interaction with Ogr. For instance, a single amino acid substitution at position 265 of the α subunit (R265A) has been shown to abolish the DNA binding activity of the αCTD to the same extent as deleting the entire C-terminal domain. pnas.org This highlights the importance of specific amino acid residues in mediating the protein-protein interaction between Ogr and the RNAP.
Table 1: Key Research Findings on Ogr-RNA Polymerase Interaction
| Finding | Significance |
|---|---|
| Ogr directly contacts the αCTD of E. coli RNA polymerase. | This interaction is a primary mechanism for recruiting RNAP to P2 late promoters. nih.govtandfonline.com |
| The C-terminal domain downstream of residue 235 is the site of interaction. | Pinpoints the specific region on the α subunit responsible for binding Ogr. nih.gov |
| The R265A mutation in the α subunit disrupts interaction. | Confirms the critical role of specific amino acid residues in the αCTD for Ogr-mediated activation. pnas.org |
DNA Binding Specificity and Promoter Recognition
In addition to its interaction with RNA polymerase, the Ogr protein exhibits specific binding to DNA sequences within the P2 late promoters. This dual interaction with both the RNAP and the promoter DNA is a hallmark of its function as a transcriptional activator.
All four P2 late promoters, as well as the two late promoters on the satellite phage P4 genome, contain a conserved upstream element. asm.org This element is characterized by a hyphenated dyad symmetry with the consensus sequence TGT-N12-ACA. asm.org This conserved sequence is centered at approximately position -55 relative to the transcription start site and is essential for the binding of Ogr and the subsequent activation of transcription. tandfonline.comasm.org The recognition of this specific trinucleotide sequence is consistent with a model where Ogr binds to the DNA via a zinc finger motif. asm.org
The dyad symmetry of the conserved upstream element is crucial for Ogr-mediated activation. wikipedia.orgasm.org This symmetry, where two similar DNA sequences are inverted repeats of each other, often provides a binding site for dimeric proteins. Deletion analysis and base substitution experiments have confirmed that this symmetrical arrangement is essential for promoter activity. wikipedia.org The mutational scan of the P2 PF promoter demonstrated that the three complementary nucleotides in each half-site of the upstream element are critical for the binding of the transcription factor and for transcriptional activation. asm.org This symmetrical binding likely facilitates the correct positioning of the Ogr protein, and consequently the RNA polymerase, for efficient initiation of transcription.
Table 2: Characteristics of P2 Late Promoters
| Feature | Description | Significance |
|---|---|---|
| Conserved Upstream Element | A sequence with hyphenated dyad symmetry (TGT-N12-ACA) centered around position -55. asm.org | Serves as the primary recognition and binding site for the Ogr protein. tandfonline.comasm.org |
| Poor -35 Homology | The -35 regions of P2 late promoters show weak similarity to the σ70 consensus sequence. asm.orgnih.gov | This necessitates the action of an activator like Ogr to recruit RNA polymerase. asm.org |
| Dyad Symmetry | The conserved upstream element is a symmetrical inverted repeat. wikipedia.orgasm.org | Essential for the binding of the Ogr protein and subsequent promoter activation. wikipedia.orgasm.org |
Coordination with P2 DNA Replication for Late Gene Expression
The expression of bacteriophage P2 late genes is a tightly regulated process, critically timed to occur after the phage has committed to the lytic cycle and begun replicating its genome. This coordination ensures that structural proteins and lysis components are synthesized only when new viral DNA is available for packaging. The activation of late gene transcription is directly dependent on two key events: the expression of the Ogr protein and the onset of P2 DNA replication asm.org.
During a lytic infection, gene expression follows a temporal cascade. Transcription of the ogr gene begins at an intermediate stage, following the expression of early genes but preceding the activation of late gene promoters asm.org. The Ogr protein functions as an essential positive regulatory factor, or transcriptional activator, for the four late promoters: PP, PO, PV, and PF nih.govwikipedia.org. However, the presence of the Ogr protein alone is insufficient to initiate late gene transcription.
A crucial prerequisite for Ogr-mediated activation is the active replication of the P2 phage DNA asm.org. Research, including complementation experiments and transcriptional analysis, has demonstrated this dependency. A non-replicating P2 phage, while capable of expressing the ogr gene from its own promoter (Pogr), is unable to transcribe the late genes asm.org. This indicates that the transcriptional machinery, even with Ogr present, requires a signal or structural change linked to the replication process to activate the late promoters. This coupling mechanism ensures that the energetically expensive process of producing virion components is synchronized with the availability of genomes to be packaged.
Further evidence for this strict dependency comes from the interaction between bacteriophage P2 and its satellite phage, P4. The P4 δ protein can activate the P2 late promoters in a process known as transactivation wikipedia.orgnih.gov. Notably, this activation by the P4 δ protein bypasses the usual requirement for P2 DNA replication nih.govnih.gov. This exception highlights the stringency of the regulatory circuit during a normal P2 infection, where Ogr-dependent activation is inextricably linked to replication.
The table below summarizes the conditions required for the expression of P2 late genes, contrasting the normal P2 lytic cycle with transactivation by satellite phage P4.
| Regulatory Condition | P2 DNA Replication Status | Required Activator Protein | Outcome: P2 Late Gene Expression |
|---|---|---|---|
| Standard P2 Lytic Infection (Replicating) | Active | P2 Ogr protein | Activated |
| Standard P2 Lytic Infection (Non-replicating mutant) | Inactive | P2 Ogr protein | Blocked asm.org |
| Satellite Phage P4 Transactivation | Not Required | P4 δ (delta) protein | Activated wikipedia.orgnih.govnih.gov |
Genetic Regulation and Expression of the Bacteriophage P2 Ogr Gene
Transcriptional Control of ogr
The transcription of the ogr gene is a highly regulated process, beginning with its dedicated promoter and exhibiting specific kinetics and interactions with other phage operons.
Analysis of the ogr Promoter (Pogr)
The ogr gene is preceded by a specific promoter sequence designated Pogr. nih.gov Analysis of this promoter reveals that it resembles a typical Escherichia coli promoter, allowing it to be recognized by the host cell's RNA polymerase. nih.govnih.gov The Pogr promoter is strategically located just downstream of a late transcription unit, positioning it for its role in the temporal regulation of the P2 lytic cycle. nih.govnih.gov
Kinetics of ogr Gene Transcription during P2 Infection
The timing of ogr gene expression is critical for the phage lifecycle. Using an ogr-specific antisense RNA probe in S1 mapping assays, researchers have determined the kinetics of its transcription. nih.govnih.gov During a normal infection by bacteriophage P2, transcription from the Pogr promoter begins at an intermediate time. nih.govnih.gov This onset of transcription occurs after the initiation of early gene expression but before the full activation of late gene transcription, highlighting its role as a temporal switch. nih.govnih.gov
Cotranscription with Downstream Late Operons (e.g., FETUD)
At later stages of the infection cycle, the regulation of ogr expression becomes more complex. The ogr gene is cotranscribed with the downstream late FETUD operon. nih.govnih.govnih.gov This cotranscription links the expression of ogr directly with the expression of the late genes it helps to activate.
Autoregulation of Ogr Protein Synthesis from P2 Late Promoters
The Ogr protein exhibits a form of positive autoregulation. By activating transcription from the four P2 late promoters (PP, PO, PV, and PF), the Ogr protein indirectly promotes its own synthesis. nih.govwikipedia.org Specifically, as the Ogr protein facilitates transcription of the FETUD operon from the late promoter PF, it also drives the cotranscription of its own gene. nih.govnih.gov This creates a positive feedback loop. nih.gov Further evidence for autoregulation comes from studies of ogr-defective P2 phages. These mutant phages were found to produce an increased amount of ogr mRNA, a finding consistent with a model of autogenous control originating from the Pogr promoter. nih.govnih.gov
Indirect Immunity Control of Pogr by P2 Early Gene Products
The expression from the Pogr promoter is also subject to control by P2's immunity system. Experiments involving P2 infection of a heteroimmune lysogen (a bacterium carrying a prophage with a different immunity region) showed that transcription of the ogr gene in the prophage is stimulated. nih.govnih.gov This observation suggests that Pogr is under indirect immunity control. It is hypothesized that an as-yet-unidentified early gene product of the infecting P2 phage acts as an activator for the Pogr promoter. nih.govnih.gov
Genetic Basis of Host Suppression and Compensatory Mutations
The function of the Ogr protein is dependent on its interaction with the host's transcriptional machinery. This relationship is highlighted by specific host mutations that suppress P2 growth and the corresponding compensatory mutations in the phage that overcome this suppression.
A particular mutation in the host, rpoA109, which alters the alpha subunit of the E. coli RNA polymerase, blocks the growth of bacteriophage P2. nih.govnih.gov This blockage occurs because the mutant RNA polymerase cannot be effectively activated by the wild-type Ogr protein, thus preventing the transcription of P2 late genes. nih.govnih.gov
In response to this host-mediated suppression, bacteriophage P2 can acquire a compensatory mutation, ogr52. nih.gov This mutation is a single nucleotide change within the ogr gene itself, resulting in a substitution of a tyrosine residue with a cysteine at amino acid position 42 of the Ogr protein. nih.gov This altered Ogr protein is capable of interacting with the mutated rpoA109 RNA polymerase, thereby restoring the ability of the phage to transcribe its late genes and successfully propagate in the resistant host. nih.gov
| Genetic Element | Organism | Effect | Mechanism |
|---|---|---|---|
| rpoA109 | Escherichia coli (Host) | Suppresses P2 phage growth | Alters the α-subunit of RNA polymerase, preventing activation by Ogr protein. nih.govnih.gov |
| ogr52 | Bacteriophage P2 (Phage) | Compensates for rpoA109 suppression | Single nucleotide change in the ogr gene (Tyrosine to Cysteine at residue 42) restores interaction with the mutant RNA polymerase. nih.gov |
ogr Mutations Overcoming Host rpoA (RNA Polymerase) Deficiencies
The genetic interplay between the bacteriophage P2 ogr gene and the host's RNA polymerase alpha subunit, encoded by the rpoA gene, is a critical determinant of the phage's ability to complete its lytic cycle. The Ogr protein functions as a positive regulator, essential for the transcription of P2 late genes. nih.gov This regulatory function is dependent on a direct interaction with the C-terminal domain (αCTD) of the host's RNA polymerase alpha subunit. nih.gov Consequently, certain mutations in the host rpoA gene can disrupt this interaction, leading to a blockage of P2 late gene expression and preventing the production of progeny phages. nih.gov
However, bacteriophage P2 can evolve to counteract these host-imposed restrictions through compensatory mutations in its own ogr gene. nih.gov These ogr mutations, often referred to as suppressors, restore the functionality of the Ogr protein in the presence of a mutated RpoA subunit, thereby allowing the phage to successfully propagate. nih.gov The emergence of such ogr mutants highlights the co-evolutionary arms race between the phage and its host, where the phage adapts to overcome host defenses at the molecular level.
The initial identification of this genetic interaction involved the isolation of an Escherichia coli mutant, designated gro109, which was unable to support the growth of wild-type P2 phage. nih.gov This host mutation was later identified as rpoA109, a specific alteration in the gene encoding the alpha subunit of RNA polymerase. nih.gov In response to this blockage, P2 mutants capable of growing on the rpoA109 strain were isolated. nih.gov These phage mutants carried a mutation in the ogr gene, demonstrating that a modification in the Ogr protein could compensate for the deficiency in the host's transcriptional machinery. nih.gov This compensation is achieved through a restored or enhanced interaction between the mutant Ogr protein and the altered RpoA subunit, enabling the activation of P2 late promoters.
Characterization of Specific ogr and rpoA Alleles and Their Functional Implications
Detailed molecular analysis has elucidated the specific amino acid changes in both the RpoA and Ogr proteins that govern their interaction and the subsequent impact on P2 late gene transcription. These studies have pinpointed the critical contact sites and revealed how specific mutations can either disrupt or restore this essential protein-protein interaction.
The host mutation rpoA109 has been sequenced and shown to cause a change from a leucine (B10760876) to a histidine residue at position 290 (L290H) in the C-terminal domain of the alpha subunit of RNA polymerase. nih.gov Another host allele that blocks P2 late transcription is rpoA155, which results in a change from leucine to phenylalanine at the adjacent position, 289 (L289F). nih.gov These residues are part of a surface-exposed patch on the αCTD, which also includes amino acids E286 and V287, that is crucial for the interaction with the Ogr protein. nih.gov
Compensatory mutations in the bacteriophage P2 ogr gene have been identified that overcome the transcriptional block imposed by these rpoA alleles. For instance, the ogr52 mutation allows P2 to grow in an rpoA109 host. nih.gov This mutation leads to a single amino acid substitution in the Ogr protein, changing a tyrosine to a cysteine at residue 42. nih.gov This alteration in the Ogr protein is believed to restore the necessary contact with the L290H mutant RpoA, thereby allowing the initiation of late gene transcription.
The specificity of this interaction is highlighted by the fact that the ogr mutation that suppresses rpoA109 does not suppress the rpoA155 (L289F) mutation. nih.gov This indicates that the interactions at these adjacent positions are distinct. Consequently, new ogr mutants have been isolated that can specifically overcome the block imposed by the rpoA155 allele, further underscoring the precise nature of the Ogr-αCTD interaction. nih.gov These findings support a model where transcription factors have discrete and tightly clustered contact sites within the C-terminus of the RNA polymerase alpha subunit. nih.gov
The functional implication of these allele-specific interactions is the determination of the phage's host range and its ability to adapt to new host environments. The capacity of the ogr gene to mutate and suppress different rpoA deficiencies is a key evolutionary strategy for bacteriophage P2.
Table 1: Characterized rpoA Alleles Affecting Bacteriophage P2 Late Transcription
| rpoA Allele | Amino Acid Change | Position | Effect on Wild-Type P2 Growth |
|---|---|---|---|
| rpoA109 | Leucine to Histidine (L290H) | 290 | Blocked |
Table 2: Suppressor Mutations in Bacteriophage P2 ogr Gene
| ogr Allele | Amino Acid Change | Position | Suppressed rpoA Allele | Functional Implication |
|---|---|---|---|---|
| ogr52 | Tyrosine to Cysteine | 42 | rpoA109 (L290H) | Restores interaction with the mutant RpoA, enabling late gene transcription and phage growth. |
Interactions and Functional Homologs of Bacteriophage P2 Ogr Protein
Transactivation of Satellite Phage P4 Late Gene Expression
Satellite bacteriophage P4 is dependent on a helper phage, such as P2, for its lytic growth as it lacks the genes necessary for capsid formation, tail assembly, and cell lysis. nih.govnih.govwikipedia.org The expression of the late genes of the helper phage, which P4 hijacks for its own propagation, is positively regulated by the P2 Ogr protein.
Role of Ogr in P4 Helper Function
The Ogr protein is essential for the multiplication of satellite phage P4 when P4's own transactivator, the Delta protein, is absent. nih.govasm.org In such cases, P4 multiplication is dependent on both the P2 Ogr protein and P2 DNA replication. nih.govasm.org The Ogr protein, therefore, acts as a critical helper factor by activating the transcription of the late genes of P2, the products of which are then utilized by P4. nih.govnih.gov This transactivation of P2 late gene expression by Ogr is a pivotal step in the parasitic lifecycle of P4. nih.gov
Activation of P4 Late Promoters (e.g., Psid)
Beyond its role in activating the helper phage's late genes, the P2 Ogr protein can also directly stimulate transcription from the late promoters of satellite phage P4. nih.govnih.gov One such key promoter is Psid, which controls the expression of P4 genes involved in capsid size determination (sid), transactivation (delta), and polarity suppression (psu). nih.gov Transcription from the Psid promoter is positively regulated by either the P4 Delta protein or the Ogr protein of a helper P2 phage. nih.gov It is proposed that both the P4 Delta and P2 Ogr proteins bind to a region of hyphenated dyad symmetry centered around the -55 position of the P4 and P2 late promoters to activate transcription. nih.gov
Functional Homology and Structural Comparison with P4 Delta Protein
The P4 Delta protein is a functional homolog of the P2 Ogr protein. nih.gov These two proteins share the ability to activate the late gene promoters of both P2 and P4. researchgate.net However, a key distinction is that the activation of P2 late transcription by the P2 Ogr protein is dependent on phage DNA replication, whereas the activation by the P4 Delta protein is replication-independent. nih.gov
Similarities in Transcriptional Activation Mechanisms
Both Ogr and Delta are transcriptional activators that appear to interact directly with the alpha subunit of E. coli RNA polymerase to stimulate late gene transcription. nih.gov The mechanism of activation for both proteins involves binding to a conserved region on the P2 and P4 late promoters. nih.gov Mutational analyses have identified specific base pairs in the -10 region and a region of hyphenated dyad symmetry around position -55 of the Psid promoter that are crucial for its activation by both Delta and Ogr. nih.gov
Analysis of P4 Delta Protein Domains Exhibiting Ogr-like Activity
The P4 Delta protein is a larger protein than Ogr and structurally resembles a covalently joined, head-to-tail dimer of Ogr-like domains. nih.gov Both of these P2 Ogr-like domains within the Delta protein are required for its function, including in vivo DNA binding and transcriptional activity. nih.govkisti.re.kr The proper spacing between these two domains is also important for its activity on some of the P2 promoters. nih.gov Interestingly, the expression of the two domains from different plasmids can still lead to the activation of late gene transcription for all six late promoters of P2 and P4. nih.gov
Comparative Analysis with Other Phage-Encoded Transcriptional Activators (if distinct from Ogr/Delta family)
While the Ogr/Delta family represents a specific class of transcriptional activators associated with P2- and P4-like phages, other bacteriophages employ different families of proteins to regulate the expression of their late genes. nih.gov For instance, a superfamily of late transcriptional regulators (Ltr) has been identified in a large group of phages that infect Gram-positive bacteria. These Ltr proteins are small, basic proteins that bind to a DNA repeat region upstream of the late operon to activate transcription. nih.gov Unlike the Ogr/Delta proteins that interact with the alpha subunit of RNA polymerase, the precise mechanism of action for all other families of phage-encoded transcriptional activators may vary.
| Feature | P2 Ogr Protein | P4 Delta Protein | Ltr Family Proteins |
| Associated Phage(s) | P2 and related phages | P4 and related satellite phages | Phages infecting Gram-positive bacteria |
| Primary Function | Transcriptional activation of late genes | Transcriptional activation of late genes | Transcriptional activation of late operons (morphogenesis and lysis) |
| Structure | Monomeric | Dimeric (two Ogr-like domains) | Small, basic proteins |
| DNA Binding Site | Conserved region in P2 and P4 late promoters (around -55) | Conserved region in P2 and P4 late promoters (around -55) | DNA repeat region upstream of the terS gene |
| Interaction with Host Machinery | Interacts with the alpha subunit of RNA polymerase | Interacts with the alpha subunit of RNA polymerase | Not specified |
| Replication Dependence | P2 DNA replication-dependent for P2 late gene activation | Replication-independent | Not specified |
Methodologies for Studying Bacteriophage P2 Ogr Protein
Genetic Approaches
Genetic methodologies have been fundamental in elucidating the essential nature of the Ogr protein and its interactions with the host's transcriptional machinery.
Directed mutagenesis has been a powerful tool to probe the structure-function relationship of the Ogr protein. Early studies constructed a P2 ogr deletion mutant, P2-del15, by removing approximately half of the carboxy-terminal part of the gene. nih.gov This demonstrated unequivocally that the ogr gene is essential for the lytic growth of bacteriophage P2, as the deletion phage could only propagate in a host that supplied the Ogr protein from a separate plasmid. nih.gov
Site-directed mutagenesis has been employed to investigate the interaction between the Ogr protein and the alpha subunit of Escherichia coli RNA polymerase. nih.gov The rpoA109 mutation in the host's RNA polymerase blocks P2 late transcription, but spontaneous compensatory mutations in the ogr gene can overcome this block. nih.gov These compensatory mutations typically result in the substitution of a Cysteine for a Tyrosine at amino acid position 42 of the Ogr protein. nih.gov To explore the significance of this position, researchers have systematically substituted other amino acids at Tyr-42. nih.gov The results indicate that while several amino acid substitutions are permissible for P2 growth in a wild-type E. coli host, only a select few can compensate for the rpoA109 mutation, suggesting a direct and specific interaction at this site. nih.gov
| Amino Acid Substitution at Position 42 | Effect on P2 Growth in rpoA+ Host | Effect on P2 Growth in rpoA109 Host |
| Tyrosine (Wild-type) | Normal Growth | No Growth |
| Cysteine | Growth (at least as high as wild-type) | Growth |
| Alanine | Growth (at least as high as wild-type) | Growth |
| Glycine | Reduced Burst Size | Growth (markedly reduced burst size) |
| Charged Residues | Inactive Ogr Protein | Inactive Ogr Protein |
| 11 other amino acids | Varying degrees of growth | No Growth |
This table summarizes the effects of amino acid substitutions at position 42 of the Ogr protein on bacteriophage P2 viability in different E. coli host strains. nih.gov
Complementation assays have been crucial in confirming the function of the Ogr protein. As mentioned, a P2 phage with a deleted ogr gene (P2-del15) is unable to grow in a standard E. coli host. nih.gov However, this lethal phenotype can be rescued if the host cell carries a plasmid that expresses a functional Ogr protein, a classic example of trans-complementation. nih.gov
Further complementation experiments have revealed nuances of Ogr function. For instance, a P2 phage that is unable to replicate its DNA can still express the ogr gene from its own promoter (Pogr), but it cannot transcribe the late genes. nih.govnih.gov This indicates that Ogr protein synthesis is not sufficient for late gene activation; P2 DNA replication is also a prerequisite. nih.govnih.gov In the context of the satellite phage P4, which relies on P2 for its lytic cycle, complementation studies have shown that in the absence of the P2 Ogr protein, P4 multiplication requires the P4 delta protein. nih.gov Conversely, when the P4 delta gene is absent, P4 multiplication is dependent on both the P2 Ogr protein and P2 DNA replication. nih.gov
Reporter plasmid systems are a standard method for analyzing the activity of promoters. In this approach, the promoter sequence of interest is cloned upstream of a reporter gene (e.g., one that codes for an easily assayable enzyme or a fluorescent protein) in a plasmid. promega.com This plasmid is then introduced into host cells. The level of expression of the reporter gene serves as a quantitative measure of the promoter's activity under various conditions. promega.com
For studying the Ogr protein, a reporter system would typically involve fusing one of the P2 late promoters, which are activated by Ogr, to a reporter gene. wikipedia.org By introducing this reporter plasmid into E. coli and then providing the Ogr protein (for example, from another co-transfected plasmid), researchers can quantify the ability of Ogr to activate that specific late promoter. This system allows for a controlled analysis of promoter-activator interactions without the complexity of a full phage infection cycle.
Molecular Biology Techniques
Molecular biology techniques have provided the foundational information about the ogr gene and its expression.
The nucleotide sequence of the ogr gene and the entire bacteriophage P2 genome have been determined. wikipedia.org The ogr gene itself codes for a protein of 72 amino acids. nih.govnih.gov Sequencing data has been essential for identifying the open reading frame of ogr and its location within the P2 genetic map. oup.com The gene is situated just downstream of a late transcription unit and is preceded by its own promoter, Pogr, which shares similarities with typical E. coli promoters. nih.govnih.gov This genomic information underpins all targeted genetic manipulation of the gene, such as the design of primers for mutagenesis and the construction of expression vectors.
S1 mapping is a sensitive method for mapping the 5' and 3' ends of transcripts and quantifying their abundance. To study the transcription of the ogr gene, researchers have utilized an ogr-specific antisense RNA probe in an S1 mapping assay. nih.govnih.gov This technique revealed the kinetics and regulation of ogr gene expression during a P2 infection. nih.govnih.gov
The key findings from S1 mapping analysis include:
Timing of Transcription : Transcription of the ogr gene from the Pogr promoter begins at an intermediate time during the infection cycle, after the onset of early transcription but before late transcription. nih.govnih.gov
Dual Promoters : At later times in the infection, the ogr gene is also co-transcribed with the late FETUD operon from the P2 late promoter PF. nih.govnih.gov This means the Ogr protein positively regulates its own synthesis from a late promoter. nih.govnih.gov
Autogenous Control : An ogr-defective P2 phage was found to produce an increased amount of ogr mRNA, which suggests that the Ogr protein may negatively regulate its own transcription from the Pogr promoter. nih.govnih.gov
| Technique | Application to Ogr Protein Study | Key Findings |
| Directed Mutagenesis | Creation of deletion and point mutants. | Demonstrated the essential nature of Ogr; identified key amino acid residues for interaction with RNA polymerase. nih.govnih.gov |
| Complementation Assays | Rescue of ogr-deficient phages with a plasmid-encoded Ogr. | Confirmed Ogr is a trans-acting factor; showed Ogr function is dependent on P2 DNA replication. nih.govnih.govnih.gov |
| Reporter Plasmid Systems | Fusing P2 late promoters to reporter genes. | Allows for quantitative analysis of Ogr-dependent promoter activation in a controlled system. promega.com |
| Nucleotide Sequencing | Determination of the ogr gene and P2 genome sequence. | Identified the ogr open reading frame and its regulatory elements. wikipedia.orgoup.com |
| S1 Mapping | Analysis of ogr gene transcription kinetics and regulation. | Determined the timing of ogr expression and revealed a mechanism of autogenous control. nih.govnih.gov |
Gene Cloning and Heterologous Overexpression for Protein Production
The production of sufficient quantities of the bacteriophage P2 Ogr protein for detailed study has been achieved through gene cloning and heterologous overexpression, primarily in Escherichia coli. frontiersin.org Researchers have successfully constructed overproducing plasmids containing the ogr gene. nih.gov This strategy allows for the high-level synthesis of the Ogr protein within the bacterial host.
Upon induction of gene expression from these plasmids, the Ogr protein is produced in large amounts. However, this high-level synthesis leads to the formation of dense, insoluble aggregates of the protein known as inclusion bodies within the E. coli cells. nih.gov While this simplifies the initial isolation of the protein from the bulk of cellular components, it necessitates subsequent solubilization and refolding steps to obtain the biologically active protein.
Table 1: Overexpression of this compound
| Feature | Description | Reference |
|---|---|---|
| Expression Host | Escherichia coli | nih.gov |
| Expression Vector | Overproducing plasmid | nih.gov |
Biochemical and Biophysical Characterization
Following its production, the Ogr protein is subjected to a variety of biochemical and biophysical analyses to determine its structure, function, and interactions with other molecules.
Protein Purification and Refolding Procedures
A straightforward purification procedure has been developed to isolate the Ogr protein from the inclusion bodies. nih.gov The process begins with the denaturation of the inclusion bodies using a strong denaturing agent, such as 8 M urea, to solubilize the aggregated protein. The solubilized, denatured Ogr protein is then purified to a high degree using gel filtration chromatography. nih.gov
To regain its biological activity, the purified Ogr protein must be refolded into its correct three-dimensional conformation. This is accomplished under carefully optimized conditions that allow the protein to fold correctly. nih.gov This purification and refolding protocol has been shown to yield Ogr protein with both high purity and in significant quantities. nih.gov
In Vitro Transcription-Translation Systems for Functional Assays
The biological activity of the purified and refolded Ogr protein is confirmed using in vitro coupled transcription-translation systems. nih.gov These cell-free systems contain all the necessary components for gene expression, allowing researchers to test the function of specific proteins in a controlled environment. oup.comnih.gov In the case of Ogr, its function as a transcriptional activator has been demonstrated by its ability to transactivate the late promoter Psid of the satellite phage P4 in such a system. nih.gov This confirms that the refolding process yields a functionally competent protein capable of recognizing its target promoter and activating transcription.
Metal Ion Binding Assays (e.g., Zinc Blotting, Absorption Spectroscopy)
The Ogr protein is a 72-residue basic protein rich in cysteine and histidine, suggesting a potential role for metal ions in its structure and function. nih.gov Specific metal ion binding assays have been employed to investigate this. Using a 65Zn blotting method and absorption spectroscopy, it has been definitively shown that Ogr is a zinc-binding protein. nih.gov Further analysis indicates that the conserved cysteine residues within the protein's amino acid sequence are directly involved in forming a complex with the Zn(II) ion. nih.gov This zinc-binding feature is a key characteristic of the Ogr protein, placing it in the category of zinc-binding transcriptional activators. nih.govnih.gov
Table 2: Metal Ion Binding Characteristics of Ogr Protein
| Assay | Finding | Implication | Reference |
|---|---|---|---|
| 65Zn Blotting | Ogr binds zinc. | Ogr is a metalloprotein. | nih.gov |
Analysis of Protein-DNA Interactions (e.g., Electrophoretic Mobility Shift Assays)
As a transcriptional activator, the Ogr protein functions by binding to specific DNA sequences within the late promoters of bacteriophage P2. nih.gov The primary technique used to study such protein-DNA interactions is the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay. nih.govopenresearchlibrary.org
EMSA is based on the principle that a DNA fragment will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel when it is bound by a protein. openresearchlibrary.orgresearchgate.net In the context of Ogr, this assay would be used to demonstrate a direct interaction between the purified Ogr protein and DNA fragments containing the conserved late promoter sequences. By observing a "shift" in the mobility of the DNA fragment in the presence of the Ogr protein, researchers can confirm specific binding. nih.gov This method is crucial for identifying the precise DNA binding sites for Ogr and for studying the affinity and specificity of this interaction, which is fundamental to its role in activating late gene transcription. nih.govwikipedia.org
Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy) for Ogr or Ogr-RNA Polymerase Complexes (if available)
To date, detailed high-resolution structural information for the this compound or its complex with RNA polymerase, derived from methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, is not extensively documented in published literature. While structural studies have been successfully conducted on other proteins from bacteriophage P2, such as the Cox protein and the tail spike protein gpV, similar data for the Ogr protein itself remains to be elucidated. oup.comnih.gov The determination of Ogr's three-dimensional structure would provide significant insights into the molecular mechanisms of its DNA binding and its interaction with the RNA polymerase, a critical step in transcriptional activation. nih.gov
Chemical Compounds Mentioned
Q & A
Basic: What is the role of the bacteriophage P2 Ogr protein in late gene transcription, and how can its regulatory function be experimentally validated?
The Ogr protein is a zinc-binding transcriptional activator essential for initiating P2 late gene transcription by binding to the C-terminal domain (alphaCTD) of the E. coli RNA polymerase α subunit. To validate its regulatory role:
- Use complementation assays with ogr-defective mutants (e.g., P2dellS) in E. coli C strains. Measure late mRNA synthesis via S1 nuclease mapping or Northern blotting .
- Monitor phage burst size in lysogens infected with ogr mutants; non-complementing hosts (e.g., rpoA109) fail to produce progeny unless Ogr function is restored .
Advanced: How does Ogr interact with the host RNA polymerase to activate late promoters, and what methodologies identify critical interaction sites?
Ogr binds specific residues (E286, V287, L289, L290, L300) in the alphaCTD. Key approaches include:
- Alanine scanning mutagenesis of alphaCTD residues combined with in vitro transcription assays using purified RNA polymerase and Ogr protein .
- Electrophoretic mobility shift assays (EMSAs) to test Ogr binding to RNA polymerase mutants. For example, rpoA109 strains with impaired Ogr binding can be rescued by suppressor mutations (e.g., ogr52) .
Basic: What experimental strategies distinguish between autogenous regulation and indirect mechanisms in controlling Ogr levels during P2 infection?
- Compare ogr mRNA levels in wild-type vs. ogr-defective mutants (e.g., P2ogram42) using quantitative RT-PCR or S1 nuclease protection assays . Elevated transcripts in mutants indicate negative autoregulation .
- Use plasmid-based overexpression of Ogr to repress Pogr activity, confirming direct feedback. Epistasis experiments with early gene mutants (e.g., cox) identify indirect regulators .
Advanced: How do contradictions about replication-dependence in P2 late gene expression relate to Ogr function?
- Ogr transcription from Pogr is replication-independent, but late promoter activation requires replication. Use replication-defective mutants (e.g., P2Aam127) to isolate Ogr’s role.
- Complementation assays in non-replicating plasmids (e.g., pFCAT100) show Ogr alone is insufficient, suggesting replication-induced DNA structural changes or co-factors (e.g., A protein) are required .
Basic: What techniques map transcription initiation/termination sites of the ogr gene during P2 infection?
- S1 nuclease mapping with ogr-specific antisense probes identifies start sites (e.g., Pogr vs. PF).
- Primer extension and 5' RACE validate initiation points, while RNase protection assays detect read-through transcripts from late operons (e.g., FETUD) .
Advanced: How does the P4 delta protein substitute for Ogr in transactivating late promoters?
- In vitro transcription systems with purified delta and Ogr proteins reveal promoter specificity. P4 delta activates transcription without replication, unlike Ogr.
- Gel shift assays show delta’s interaction with alphaCTD differs from Ogr. Domain-swap experiments between ogr and delta delineate functional regions .
Basic: How do host mutations (e.g., rpoA109) impact Ogr-mediated transcription?
- Phage growth assays in rpoA109 strains show dependency on α-subunit integrity. Suppressor mutations (e.g., ogr52) restore function, validated by plaque assays and Western blotting of late proteins .
Advanced: What evidence supports Ogr’s dual dependency on protein interactions and replication-induced DNA changes?
- Chromatin conformation capture (3C) and AFM show replication alters DNA topology at late promoters.
- Ogr cannot activate cloned promoters in prophages (non-replicating) but works in plasmids (replicating). Mutagenesis of UP elements in promoters dissects structural requirements .
Methodological Notes
- Key Tools : S1 nuclease mapping, alanine scanning, EMSAs, in vitro transcription systems.
- Critical Mutants : ogr52, P2dellS (deletion), P2Aam127 (replication-defective).
- Data Contradictions : Replication-independent Ogr expression vs. replication-dependent late activation ; indirect vs. direct autoregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
